molecular formula C16H25N3O2S B10946352 N~4~-(1-Adamantylmethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N~4~-(1-Adamantylmethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10946352
M. Wt: 323.5 g/mol
InChI Key: KBSMFEVLEHDDNI-UHFFFAOYSA-N
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Description

N~4~-(1-Adamantylmethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-Adamantylmethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from adamantane. One common method involves the alkylation of adamantane with a suitable alkylating agent to introduce the adamantyl group. This is followed by the formation of the pyrazole ring through cyclization reactions. The sulfonamide group is then introduced via sulfonation reactions using sulfonyl chlorides or sulfonic acids .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also considered to ensure cost-effectiveness and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-Adamantylmethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N~4~-(1-Adamantylmethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(1-Adamantylmethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors. The pyrazole ring can participate in π-π interactions and coordinate with metal ions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylmethylamine: Similar in structure but lacks the pyrazole and sulfonamide groups.

  • **1-Adamantylmethyl-3-methyl

Properties

Molecular Formula

C16H25N3O2S

Molecular Weight

323.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-1,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C16H25N3O2S/c1-11-15(9-19(2)18-11)22(20,21)17-10-16-6-12-3-13(7-16)5-14(4-12)8-16/h9,12-14,17H,3-8,10H2,1-2H3

InChI Key

KBSMFEVLEHDDNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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